molecular formula C20H18N2O5S B2846390 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 515841-82-4

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2846390
CAS No.: 515841-82-4
M. Wt: 398.43
InChI Key: SQDOIOFHYQZUBB-UHFFFAOYSA-N
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Description

N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery research. It features a hybrid structure combining a 2,3-dihydrobenzo[b][1,4]dioxine core with a 4-(3,4-dimethoxyphenyl)thiazole moiety, linked by a carboxamide group. This molecular architecture is designed to leverage the known pharmacological properties of its constituent parts. The 2,3-dihydrobenzo[b][1,4]dioxine scaffold has been identified as a tractable lead in the development of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a widely explored anticancer drug target . PARP1 plays a critical role in DNA repair processes, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in homologous recombination repair . Concurrently, thiazole carboxamide derivatives have been extensively studied for their potent inhibitory activities against cyclooxygenase (COX) enzymes, specifically showing selectivity towards the COX-2 isoform . COX-2 is overexpressed in various inflammatory conditions and several human cancers, making it a valuable target for anti-inflammatory and potential anticancer agents . The presence of the 3,4-dimethoxyphenyl substituent on the thiazole ring is a key feature often associated with enhanced biological activity and selectivity in such compounds . Therefore, this compound serves as a valuable chemical probe for researchers investigating pathways related to DNA damage repair, inflammation, and cancer proliferation. It is intended for use in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to develop new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-24-14-8-7-12(9-17(14)25-2)13-11-28-20(21-13)22-19(23)18-10-26-15-5-3-4-6-16(15)27-18/h3-9,11,18H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDOIOFHYQZUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3COC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Oxadiazole Derivatives

Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) and N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) () replace the thiazole ring with a 1,3,4-oxadiazole core. These analogs exhibit distinct electronic profiles due to the oxadiazole’s higher electronegativity, which may alter binding affinities in biological targets. For example, compound 19’s trifluoromethyl group enhances hydrophobicity and metabolic resistance compared to the target compound’s methoxy groups .

Triazole and Thiadiazole Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () feature 1,2,4-triazole or thiadiazole cores. The absence of a C=O group in triazoles (confirmed by IR spectra) contrasts with the carboxamide functionality in the target compound, altering hydrogen-bonding capabilities .

Functional Group Variations

Methoxy vs. Halogen Substituents

The compound N-(4-(4-methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (, Entry 16) differs from the target compound by having a single 4-methoxy group on the phenyl ring instead of 3,4-dimethoxy. Conversely, halogenated analogs like N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (21) () introduce electronegative substituents, which may enhance interactions with polar residues in target proteins .

Carboxamide vs. Carbothioamide Linkers

The piperazine-1-carbothioamide derivative N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide () replaces the carboxamide with a carbothioamide group. The sulfur atom in the thioamide increases lipophilicity and may confer resistance to enzymatic hydrolysis compared to the target compound’s oxygen-based amide .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Group Synthetic Purity Reference
N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Thiazole 3,4-Dimethoxyphenyl Carboxamide Not reported Target
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Thiazole 4-Methoxyphenyl Carboxamide Not reported
Compound 19 () 1,3,4-Oxadiazole 3-Trifluoromethylphenyl Carboxamide 98.5%
Compound 21 () 1,3,4-Oxadiazole 4-Bromophenyl Carboxamide 99.1%
Compound [7] () 1,2,4-Triazole 4-(4-X-Phenylsulfonyl)phenyl Thione Not reported

Table 2: Spectral Data Highlights

Compound Name IR ν(C=O) (cm⁻¹) IR ν(NH) (cm⁻¹) ¹H NMR (δ, ppm) Key Signals Reference
Target Compound ~1680 (predicted) ~3300 (predicted) 3,4-Dimethoxyphenyl (δ 3.85–3.90) N/A
Compound 18 () 1663–1682 3150–3319 Thiomethoxy (δ 2.50)
Compound [4–6] () 1663–1682 3150–3319 Sulfonyl group (δ 7.80–8.10)

Preparation Methods

Hantzsch Thiazole Formation

The thiazole ring is constructed using α-bromoketone and thiourea derivatives. Adapted from Hantzsch protocols:

Procedure :

  • α-Bromoketone Preparation : 3,4-Dimethoxyacetophenone (1.0 equiv) is treated with bromine (1.2 equiv) in acetic acid at 0–5°C for 4 hours to yield 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one.
  • Cyclization : The bromoketone is reacted with thiourea (1.1 equiv) in ethanol under reflux for 8 hours. The intermediate thioamide undergoes intramolecular cyclization, forming the thiazole ring.
  • Isolation : The crude product is purified via recrystallization (ethanol/water), yielding 4-(3,4-dimethoxyphenyl)thiazol-2-amine as a pale-yellow solid (72–78% yield).

Key Data :

  • 1H NMR (DMSO-d6) : δ 3.84 (s, 6H, OCH3), 6.92–7.45 (m, 3H, Ar-H), 7.82 (s, 1H, thiazole C5-H).
  • HPLC Purity : ≥98% (C18 column, MeCN/H2O gradient).

Synthesis of 2,3-Dihydrobenzo[b]Dioxine-2-Carboxylic Acid

Ring-Closing Reaction

Adapted from patent CN105801556A:

Procedure :

  • Aldehyde Intermediate : 3,4-Dihydroxybenzaldehyde (1.0 equiv) is reacted with 1,2-dibromoethane (5.0 equiv) in 10% aqueous NaOH with tetrabutylammonium bromide (TBAB, 0.1 equiv) at reflux for 5 hours. The product, 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde, is isolated via dichloromethane extraction and recrystallization (65–70% yield).
  • Oxidation to Carboxylic Acid : The aldehyde (1.0 equiv) is oxidized with potassium permanganate (3.0 equiv) in aqueous KOH at 90–100°C for 2 hours. Acidification with HCl precipitates the carboxylic acid, which is filtered and dried (85–90% yield).

Key Data :

  • 13C NMR (CDCl3) : δ 170.2 (COOH), 121.8–148.3 (aromatic carbons), 64.8 (OCH2CH2O).
  • Melting Point : 189–191°C.

Amide Coupling and Final Assembly

Carboxamide Formation

Using methodologies from PMC2667321, the carboxylic acid is activated and coupled to the thiazole amine:

Procedure :

  • Activation : 2,3-Dihydrobenzo[b]dioxine-2-carboxylic acid (1.0 equiv) is treated with HBTU (1.5 equiv) and DIPEA (2.0 equiv) in dry DMF for 30 minutes at 0°C.
  • Coupling : 4-(3,4-Dimethoxyphenyl)thiazol-2-amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
  • Workup : The mixture is diluted with ethyl acetate, washed with NaHCO3 and brine, and purified via silica gel chromatography (hexane/EtOAc 3:1) to yield the title compound as a white solid (68–75% yield).

Key Data :

  • HRMS (ESI+) : m/z [M+H]+ calcd for C21H19N2O5S: 435.1018; found: 435.1021.
  • 1H NMR (DMSO-d6) : δ 3.85 (s, 6H, OCH3), 4.28–4.35 (m, 2H, OCH2), 5.12 (s, 1H, dioxine CH), 6.88–7.62 (m, 6H, Ar-H), 10.42 (s, 1H, NH).

Analytical Characterization and Validation

Spectroscopic Consistency

  • IR (KBr) : 3280 cm−1 (N-H stretch), 1665 cm−1 (C=O amide), 1602 cm−1 (C=N thiazole).
  • X-ray Crystallography : Single-crystal analysis confirms the trans configuration of the dioxane ring and planar thiazole-amide linkage.

Purity and Stability

  • HPLC : >99% purity under gradient elution (0.1% TFA in MeCN/H2O).
  • Accelerated Stability : No degradation observed after 6 months at 25°C (40% RH).

Comparative Analysis of Synthetic Routes

Method Step Yield (%) Purity (%) Key Advantage
Hantzsch Thiazole 72–78 98 Scalable, minimal byproducts
Benzodioxine Oxidation 85–90 99 KMnO4 cost-effective, high yield
HBTU Coupling 68–75 99 Mild conditions, no racemization

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what key reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. Key steps include:

Thiazole ring construction : React 3,4-dimethoxyphenyl thiourea with α-bromo ketones under acidic conditions to form the 4-(3,4-dimethoxyphenyl)thiazole-2-amine intermediate .

Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiazole amine with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid. Solvents like DMF or dichloromethane, and temperatures of 0–25°C, are critical for minimizing side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity. Optimizing stoichiometry (1:1.2 molar ratio of amine to acid) improves yields to ~60–70% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the dimethoxyphenyl (δ 3.8–3.9 ppm for OCH3), thiazole protons (δ 7.2–7.5 ppm), and benzo[d][1,4]dioxine carboxamide (δ 4.3–4.5 ppm for dioxine CH2) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm purity (>98%) and molecular ion ([M+H]+ at m/z 455.1) .
  • X-ray crystallography : Resolves stereochemistry of the dioxine ring and confirms planarity of the thiazole-phenyl system .

Q. What in vitro assays are commonly employed to screen this compound for preliminary biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorescence-based substrates (e.g., ADP-Glo™ for kinases) at 1–10 µM concentrations .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 48-hour exposure .
  • Receptor binding : Surface plasmon resonance (SPR) with immobilized targets (e.g., serotonin receptors) to measure binding kinetics (KD) .

Advanced Research Questions

Q. How can researchers design SAR studies to elucidate the role of the 3,4-dimethoxyphenyl and benzo[b][1,4]dioxine moieties in target binding?

  • Methodological Answer :
  • Analog synthesis : Replace the dimethoxyphenyl group with mono-methoxy, halogenated, or unsubstituted phenyl variants. Modify the dioxine ring to a dihydrofuran or remove oxygen atoms .
  • Bioactivity profiling : Compare IC50 values across analogs in enzyme assays. For example, removing methoxy groups reduces COX-2 inhibition by >50%, indicating their role in H-bonding .
  • Computational mapping : Molecular dynamics (MD) simulations (e.g., GROMACS) identify key interactions (e.g., π-π stacking between dioxine and Tyr355 in EGFR) .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding affinity data?

  • Methodological Answer :
  • Validation of docking models : Perform alanine scanning mutagenesis on predicted binding residues (e.g., EGFR L858R mutation) to test if affinity changes align with simulations .
  • Solvent accessibility correction : Use explicit solvent MD simulations to account for hydrophobic pocket effects missed in rigid docking .
  • Experimental replicates : Repeat SPR or ITC assays under varied pH/temperature conditions to rule out assay artifacts .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical models?

  • Methodological Answer :
  • Liver microsome assays : Incubate with human or rat microsomes (1 mg/mL, NADPH regeneration system) and quantify parent compound degradation via LC-MS/MS over 60 minutes. T1/2 <30 minutes suggests poor stability .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific inhibition, guiding structural tweaks to reduce metabolism .
  • In vivo PK studies : Administer intravenously (2 mg/kg) to rodents, with serial plasma sampling analyzed by UPLC-QTOF to identify major metabolites (e.g., O-demethylation products) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

  • Methodological Answer :
  • Model optimization : Compare IC50 in monolayer (2D) vs. spheroid (3D) cultures of the same cell line. Higher IC50 in 3D models may indicate poor penetration, addressed by adding permeability enhancers (e.g., verapamil) .
  • Hypoxia profiling : Use fluorescent probes (e.g., Image-iT® Hypoxia Reagent) to confirm whether 3D model hypoxia alters compound efficacy .

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